molecular formula C8H7ClF3NO B1426560 (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine CAS No. 874571-72-9

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1426560
CAS No.: 874571-72-9
M. Wt: 225.59 g/mol
InChI Key: PGMDWCRSNWLKIU-UHFFFAOYSA-N
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Description

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine is a valuable benzylamine derivative designed for research and development, particularly in the fields of medicinal chemistry and agrochemical science. This compound serves as a versatile chemical building block (synthon) for the synthesis of more complex molecules. Its structure incorporates two key features: a benzylamine group , which provides a handle for further chemical reactions such as amide bond formation, and a trifluoromethoxy (-OCF3) substituent alongside a chlorine atom. The trifluoromethoxy group is known for its strong electron-withdrawing properties and its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . These properties are crucial in the design of modern active ingredients, as over 50% of pesticides launched in recent decades contain fluorine . Researchers can utilize this amine in the exploration of new crop protection agents , such as herbicides and fungicides, and in the discovery of novel pharmaceutical candidates . The compound can be used to create analogs of known active molecules or to develop entirely new chemical entities. Its primary value lies in its role as an intermediate in multi-step synthetic routes , enabling the rapid generation of compound libraries for biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-chloro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDWCRSNWLKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Aromatics

One common approach is the nucleophilic substitution of a halogenated aromatic compound with an amine nucleophile. For example, starting from 2-chloro-4-trifluoromethylphenol derivatives, reaction with amines under basic conditions can yield the corresponding amine-substituted products after reduction or further modification steps.

  • Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF).
  • Bases such as potassium carbonate or sodium methoxide are used to deprotonate intermediates and facilitate substitution.
  • Copper catalysts or copper powder can be employed to enhance reaction rates and yields.
  • Temperatures range from 80°C to 90°C with reaction times from 15 to 20 hours to ensure completion.

Example: Reaction of 2-chloro-4-trifluoromethylphenol with 3,4-dinitrochlorobenzene in anhydrous DMF with potassium carbonate and copper powder at 80°C for 15 hours yields intermediates that can be further converted to amines.

Direct Amination via Reduction of Nitro Intermediates

Nitro-substituted precursors (e.g., 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene) prepared by coupling reactions can be reduced to the corresponding amines using standard reduction protocols (e.g., catalytic hydrogenation or chemical reduction). This step is crucial to install the methanamine functionality onto the aromatic ring.

  • Reduction is typically done under mild conditions to preserve sensitive trifluoromethoxy groups.
  • Catalysts such as palladium on carbon (Pd/C) or iron powder with acid can be used.
  • The yield of amination after reduction is generally high (80-90%).

Trifluoromethoxy Group Installation via Perfluoromethyl Vinyl Ether

A specialized method involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in the presence of a strong base (potassium hydroxide or sodium hydroxide) in DMF at about 40°C. This introduces the trifluoromethoxy group onto the aromatic ring with high regioselectivity.

  • The reaction proceeds over approximately 4 hours.
  • Post-reaction workup includes extraction, washing, drying, and column chromatography to isolate the desired trifluoromethoxy-substituted aniline.

Solvent Effects and Reaction Optimization

  • Reactions performed in pure aniline derivatives or low molecular weight alcohols (methanol, ethanol) show clean conversion with acceptable reaction times.
  • Solvent choice influences reaction rate and purity; methanol solutions slow the reaction slightly but maintain high purity.
  • Reducing solvent volume and avoiding heterogeneous inorganic bases can simplify the process and improve sustainability.

Comparative Data Table of Preparation Conditions

Method Starting Material(s) Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
SNAr with 3,4-dinitrochlorobenzene 2-chloro-4-trifluoromethylphenol + 3,4-dinitrochlorobenzene K2CO3, Cu powder Anhydrous DMF 80°C 15 h 80 Followed by reduction for amine formation
SNAr with 2,4-difluoronitrobenzene 2-chloro-4-trifluoromethylphenol + 2,4-difluoronitrobenzene Sodium methoxide, CuO Anhydrous DMF 90°C 20 h 90 High yield nitro intermediate
Perfluoromethyl vinyl ether alkylation 2-chloro-4-aminophenol KOH or NaOH, perfluoromethyl vinyl ether DMF 40°C 4 h Not specified Direct trifluoromethoxy installation
Amination in pure aniline derivative 4-(trifluoromethoxy)aniline None (self-reactive) Pure aniline or C1-C4 alcohols Room temp to 60°C Variable High Clean, fast reaction without heterogeneous base

Research Findings and Process Insights

  • The use of copper catalysts (copper powder or copper oxide) significantly enhances nucleophilic aromatic substitution efficiency, allowing milder conditions and higher yields.
  • The trifluoromethoxy group installation via perfluoromethyl vinyl ether is a novel, regioselective method that avoids harsh fluorination conditions and preserves amine functionality.
  • Solvent optimization studies reveal that reactions in neat aniline derivatives or alcohol solvents can reduce impurities and simplify purification steps.
  • The multi-step synthesis involving nitro intermediates followed by reduction is well-established, providing robust access to the target amine with overall high yields and purity.
  • Purification typically involves solvent extraction (e.g., water/toluene), filtration, and chromatographic techniques to isolate the pure amine compound.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine
  • Structure : Chlorine at 3-position (vs. 2-position in the target compound).
  • Key Data: Molecular formula C₈H₇ClF₃NO (identical to the target), molecular weight 225.6 g/mol, NMR spectra show distinct aromatic proton shifts due to altered substituent positions.
  • Synthesis : Prepared via reductive amination or diazo/click reactions, similar to derivatives in and .
[5-Fluoro-2-(trifluoromethoxy)phenyl]methanamine
  • Structure : Fluorine at 5-position and trifluoromethoxy at 2-position .
  • Key Data: Molecular formula C₈H₇F₄NO, molecular weight 209.14 g/mol.

Functional Group Variations

(2-(Trifluoromethoxy)phenyl)methanamine
  • Impact : Absence of chlorine reduces molecular polarity but increases lipophilicity (logP ~2.1 vs. ~2.5 for the target compound). Biological activity in antituberculosis agents has been reported for similar structures.
[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine
  • Structure : Methyl group at 2-position instead of chlorine.
  • Key Data: Molecular formula C₉H₁₀F₃NO, molecular weight 205.1 g/mol. The methyl group introduces steric effects, reducing binding affinity in receptor assays compared to halogenated analogs.

Backbone Modifications

2-[4-(Trifluoromethyl)phenyl]ethylamine
  • Structure : Ethylamine (-CH₂CH₂NH₂) backbone with trifluoromethyl (-CF₃) at 4-position .
  • Key Data : Molecular formula C₉H₁₀F₃N , molecular weight 189.2 g/mol . The extended alkyl chain increases basicity (pKa ~9.5 vs. ~8.8 for the target compound) and solubility in polar solvents.
N-[4-(Trifluoromethoxy)benzyl]-1-[4-(trifluoromethoxy)phenyl]methanamine
  • Structure : Bis-trifluoromethoxy substitution and benzylamine linkage.
  • Synthesis : Derived from 4-(trifluoromethoxy)benzylamine and aldehyde precursors via reductive amination.
  • Applications : Used in drug-resistant antituberculosis agent research (see ).

Notes

Toxicological Data: Limited studies exist for the target compound and its analogs (e.g., and emphasize incomplete toxicological profiles).

Regulatory Status : Several halogenated analogs (e.g., in ) are discontinued due to stability or safety concerns, highlighting the need for rigorous evaluation.

Structural Optimization : Substituting chlorine with fluorine or methyl groups () balances lipophilicity and metabolic stability for drug development.

Biological Activity

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 4-chloro-2-(trifluoromethoxy)phenylmethanamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A chlorinated phenyl ring
  • A trifluoromethoxy substituent

These features contribute to its reactivity and biological interactions. The presence of the trifluoromethoxy group is particularly significant as it can influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis

In vitro assays demonstrated that this compound exhibits significant antibacterial activity comparable to clinically used antibiotics .

2. Anticancer Potential

The structural analogs of this compound have been tested for anticancer effects. Compounds with similar chlorinated phenyl rings have shown promising results in inhibiting cancer cell proliferation in various cancer models .

3. Ion Channel Modulation

Recent studies have explored the compound’s potential as a modulator of ion channels, particularly sodium channels. For example, it has been noted that similar compounds can selectively inhibit Na v1.3 channels, which are implicated in cardiac function and pain pathways . The modulation of these channels may lead to therapeutic applications in pain management and cardiac safety.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of 4-chlorocinnamanilides, it was found that derivatives containing the trifluoromethoxy group exhibited enhanced antibacterial activity against both gram-positive bacteria and mycobacterial strains. The structural modifications led to improved efficacy compared to traditional antibiotics .

CompoundStructure FeaturesBiological Activity
4-ChloroanilineChlorinated phenyl ringAntimicrobial
TrifluoromethylbenzeneTrifluoromethyl groupSolvent properties
2-Amino-5-chlorobenzophenoneChlorinated phenyl ring with an amineAnticancer

Case Study 2: Ion Channel Inhibition

A study focused on a series of diphenylmethyl amides highlighted the importance of structural modifications in enhancing the selectivity and potency of sodium channel inhibitors. The findings suggested that compounds with trifluoromethoxy substitutions could achieve better binding affinities, indicating their potential use in developing safer pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce substituents. For example, trifluoromethoxy groups may be introduced via fluorination of methoxy precursors under controlled anhydrous conditions. Key reagents include potassium carbonate (base) and dimethylformamide (DMF) as a solvent, with temperatures maintained at 80–100°C to optimize substitution efficiency .
  • Critical Parameters : Monitor reaction pH, stoichiometry of halogenating agents (e.g., PCl₅ for chloro groups), and inert atmospheres to prevent decomposition of trifluoromethoxy intermediates.

Q. How is this compound characterized structurally and quantitatively?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., chloro at C2, trifluoromethoxy at C4) and amine proton integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₈H₇ClF₃NO, MW 225.59 g/mol) and detects fragmentation patterns .
  • HPLC : Reverse-phase chromatography with C18 columns assesses purity (>95%) using UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across derivatives with varying substituents?

  • Case Study : Derivatives with trifluoromethoxy groups show divergent cytotoxicity (e.g., IC₅₀ ranges from 1–50 µM in cancer cell lines). Systematic SAR studies reveal that chloro substitution at C2 enhances DNA intercalation, while trifluoromethoxy at C4 improves lipophilicity and membrane permeability .
  • Methodology :

  • Comparative Assays : Test analogs (e.g., 3-chloro vs. 2-chloro isomers) in parallel using MTT assays on HeLa and MCF-7 cells .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to DNA topoisomerase II, explaining potency variations .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights :

  • DNA Interaction : Fluorescence quenching assays and circular dichroism (CD) demonstrate groove-binding to AT-rich DNA regions, disrupting replication .
  • Enzyme Inhibition : Kinase profiling (Eurofins Panlabs) identifies inhibition of PI3Kα (IC₅₀ = 2.3 µM), linked to apoptotic signaling in cancer models .
    • Advanced Techniques : Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ/kₐ = 10⁴ M⁻¹s⁻¹) to recombinant targets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Issues :

  • By-Product Formation : Trifluoromethoxy groups are prone to hydrolysis at high temperatures; use low-boiling solvents (e.g., THF) and short reaction times .
  • Purification : Flash chromatography with silica gel (hexane/EtOAc gradient) removes chlorinated by-products. For industrial-scale batches, continuous flow reactors improve yield (75% → 88%) .

Key Recommendations for Researchers

  • Synthetic Reproducibility : Validate batch consistency via 1^1H NMR and LC-MS before biological assays.
  • Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm mechanistic hypotheses.
  • Data Transparency : Report negative results (e.g., inactive analogs) to refine SAR models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine
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(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

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